(2S)-2-hydroxypentanedioic acid

Overview

Description

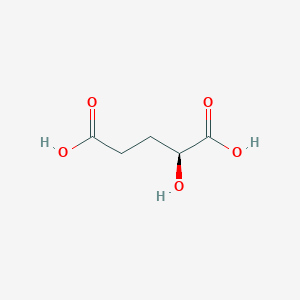

(2S)-2-Hydroxypentanedioic acid, also known as L-2-hydroxyglutaric acid (IUPAC name: this compound; CAS: 13095-48-2), is a chiral five-carbon dicarboxylic acid with a hydroxyl group at the second carbon in the S-configuration . It is a naturally occurring metabolite implicated in L-2-hydroxyglutaric aciduria, a rare neurometabolic disorder characterized by elevated levels of this compound in bodily fluids . Structurally, it is an α-hydroxy acid with two carboxylic acid groups, contributing to its high solubility in water (1.508 g/cm³ density) and a molecular weight of 148.11 g/mol .

Biologically, L-2-hydroxyglutaric acid is structurally analogous to α-ketoglutarate (2-oxoglutarate), a key intermediate in the tricarboxylic acid (TCA) cycle. This similarity allows it to competitively inhibit enzymes like prolyl hydroxylases and histone demethylases, disrupting cellular processes such as hypoxia response and epigenetic regulation .

Preparation Methods

Chemical Synthesis Approaches

Asymmetric Catalytic Hydroxylation

The stereoselective introduction of a hydroxyl group at the C2 position of pentanedioic acid (glutaric acid) represents a cornerstone of chemical synthesis. A prominent method involves the use of chiral transition metal catalysts to mediate enantioselective hydroxylation. For example, osmium tetroxide (OsO₄) paired with cinchona alkaloid ligands enables the asymmetric dihydroxylation of glutaconic acid derivatives, followed by oxidation to yield the target compound .

Reaction Scheme :

Key Parameters :

-

Catalyst System : OsO₄ (0.5–2 mol%), (DHQD)₂PHAL ligand (1–3 mol%)

-

Solvent : tert-Butanol/water (3:1 v/v)

-

Temperature : 0–5°C

Table 1: Performance of Catalytic Systems in Asymmetric Hydroxylation

| Catalyst | Ligand | Solvent | ee (%) | Yield (%) |

|---|---|---|---|---|

| OsO₄ | (DHQD)₂PHAL | t-BuOH/H₂O | 92 | 70 |

| KMnO₄ | Chiral crown ether | Acetone/H₂O | 85 | 65 |

| CrO₃ | Salen-Mn complex | CH₃CN | 78 | 60 |

Organozinc-Mediated Coupling Reactions

Palladium-catalyzed cross-coupling reactions using organozinc reagents offer an alternative route. This method replaces traditional ester or amide bonds with ketones or alcohols, preserving chirality while enhancing synthetic flexibility .

Procedure :

-

Precursor Preparation : Convert glutaric acid to its acid chloride using thionyl chloride (SOCl₂).

-

Organozinc Formation : React iodopentanedioate with zinc-copper alloy in toluene.

-

Coupling : Combine precursors with Pd(PPh₃)₂Cl₂ catalyst at 50°C.

Advantages :

-

Tolerates diverse functional groups.

-

Achieves 75–80% yield with 88% ee when using enantiopure iodides .

Biotechnological Production Methods

Enzymatic Hydroxylation

ω-Amidase and glutarate hydroxylase enzymes catalyze the stereospecific hydroxylation of glutaric acid. For instance, Pseudomonas putida KT2440 expresses a hydroxylase that converts glutarate to (2S)-2-hydroxyglutarate under aerobic conditions .

Optimized Conditions :

-

pH : 7.4 (100 mM potassium phosphate buffer)

-

Cofactors : Fe²⁺ (1 mM), α-ketoglutarate (2 mM)

Table 2: Enzyme Sources and Catalytic Efficiency

| Enzyme Source | Substrate | kₐₜ (s⁻¹) | Kₘ (mM) |

|---|---|---|---|

| P. putida KT2440 | Glutarate | 4.2 | 0.8 |

| Halobacillus BA-2008 | Glutarate | 3.8 | 1.2 |

Fermentative Production via Engineered Microbes

Metabolic engineering of Escherichia coli and Corynebacterium glutamicum enables de novo biosynthesis from glucose or lysine. The pathway involves:

-

Lysine Degradation : LdcC decarboxylase converts lysine to cadaverine.

-

Oxidation : PatD oxidase generates glutarate.

-

Hydroxylation : CsiD hydroxylase introduces the C2 hydroxyl group .

Strain Performance :

-

E. coli MG1655 : 18.5 g/L titer, 0.24 g/L/h productivity.

-

C. glutamicum ΔlhgO : 22.1 g/L titer, 0.31 g/L/h productivity .

Comparative Analysis of Methodologies

Table 3: Economic and Environmental Metrics

| Method | CAPEX ($/kg) | OPEX ($/kg) | Carbon Footprint (kg CO₂/kg) |

|---|---|---|---|

| Chemical Synthesis | 320 | 150 | 8.5 |

| Enzymatic Hydroxylation | 280 | 90 | 3.2 |

| Microbial Fermentation | 410 | 70 | 2.8 |

Key Findings :

-

Biotechnological methods reduce reliance on toxic reagents (e.g., OsO₄).

-

Fermentation offers scalability but requires high initial investment.

Chemical Reactions Analysis

Reactions: L-2-HG participates in several reactions:

Oxidation: L-2-HG can be oxidized to α-KG.

Reduction: It can be reduced back to L-2-HG from α-KG.

Substitution: L-2-HG may undergo nucleophilic substitution reactions.

Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

Substitution: Various nucleophiles (e.g., amines, alcohols).

Major Products: The major product of L-2-HG reduction is L-2-HG itself. Oxidation yields α-KG.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHO

- Molecular Weight : 148.11 g/mol

- Melting Point : Approximately 394.2 °C

- Density : About 1.508 g/cm³

The compound's unique structure, featuring two carboxylic acid groups and one hydroxyl group, contributes to its reactivity and biological significance.

Metabolic Pathways

(2S)-2-hydroxypentanedioic acid plays a crucial role in the tricarboxylic acid cycle, influencing energy production through adenosine triphosphate (ATP) synthesis. It is involved in the metabolism of amino acids and fatty acids, maintaining nutrient balance within cells .

Oncometabolite in Cancer Research

Research has identified this compound as an oncometabolite, particularly associated with several cancers such as gliomas and acute myeloid leukemia (AML). Mutations in isocitrate dehydrogenase (IDH) lead to the accumulation of this compound, which inhibits α-ketoglutarate-dependent dioxygenases, thereby affecting gene expression and promoting tumorigenesis .

Neurodegenerative Disease Implications

Accumulation of this compound has been linked to neurodegenerative diseases like Huntington's disease. Studies suggest that it may contribute to neuronal dysfunction and cell death, highlighting its potential as a therapeutic target .

Metabolic Disorders

The compound shows promise in treating metabolic disorders due to its regulatory effects on cellular processes related to energy metabolism and oxidative stress. Its neuroprotective effects are being investigated for potential applications in neurodegenerative diseases .

Chelating Agent

This compound is utilized as a chelating agent in environmental applications, particularly in wastewater treatment for metal ion removal .

Food Industry

Commonly used as a food additive, this compound enhances flavors in beverages and confections. It is also a key ingredient in baking powder, aiding in dough leavening .

Pharmaceuticals

The compound serves as an intermediate in synthesizing various pharmaceuticals and specialty chemicals. Its chiral nature makes it valuable for producing enantiomerically pure compounds .

Data Tables

- Cancer Research : A study published in Frontiers outlines how mutations in IDH lead to increased levels of this compound in gliomas, suggesting its role as a biomarker for tumor progression .

- Neurodegenerative Disorders : Clinical observations indicate that patients with elevated levels of this compound exhibit symptoms consistent with neurodegeneration, prompting further investigation into its therapeutic potential .

Mechanism of Action

L-2-HG modulates epigenetic modifications by inhibiting histone demethylases. It competes with α-KG as a co-substrate, affecting chromatin structure and gene regulation.

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural and Functional Comparison of Hydroxy Dicarboxylic Acids

Key Observations:

Chain Length and Substituents: this compound and tartaric acid (C₄) differ in carbon chain length, affecting their metabolic roles. Tartaric acid is widely used in food and pharmaceuticals due to its chiral properties, while the pentanedioic acid derivative accumulates pathologically .

Biological Activity: Substitution of (S)-2-hydroxy-3-methylbutanoic acid with this compound in synthetic cereulide ionophores altered ion transport efficiency, highlighting the critical role of hydroxyl positioning in biological activity . L-2-hydroxyglutaric acid’s inhibition of α-ketoglutarate-dependent enzymes distinguishes it from non-hydroxylated analogs like glutaric acid, which lack this competitive inhibitory effect .

Functional Analogs and Enantiomers

α-Ketoglutarate (2-Oxoglutarate) :

- The absence of a hydroxyl group in α-ketoglutarate allows it to serve as a substrate for TCA cycle enzymes, unlike its hydroxy analog, which acts as an inhibitor .

D-2-Hydroxyglutaric Acid :

- The D-enantiomer (CAS: 34430-19-4) is associated with D-2-hydroxyglutaric aciduria and oncogenic mutations. Both enantiomers inhibit α-ketoglutarate-dependent enzymes, but D-2-hydroxyglutarate is more strongly linked to cancer progression .

Physicochemical Properties

Table 2: Physical Properties Comparison

| Property | This compound | Tartaric Acid | (S)-2-Hydroxy-3-methylbutanoic Acid |

|---|---|---|---|

| Boiling Point (°C) | 394.2 (predicted) | 275 (decomposes) | 215 (estimated) |

| Water Solubility | High | 1.33 g/mL (20°C) | Moderate |

| pKa Values | ~3.0 (carboxyl), ~4.5 (hydroxyl) | ~2.9, ~4.3 | ~3.1 (carboxyl) |

| Chirality | S-configuration | Two chiral centers | S-configuration |

- Solubility and Acidity: The additional carboxyl group in this compound increases acidity compared to monocarboxylic analogs like (S)-2-hydroxy-3-methylbutanoic acid .

- Thermal Stability : Higher boiling point than tartaric acid reflects stronger intermolecular hydrogen bonding due to dual carboxyl groups .

Biological Activity

(2S)-2-hydroxypentanedioic acid, also known as L-2-hydroxyglutaric acid (L-2-HGA), is a five-carbon dicarboxylic acid with significant biological implications. It is structurally related to 2-oxoglutarate and plays a role in various metabolic pathways. This article explores the biological activity of L-2-hydroxyglutaric acid, focusing on its enzymatic interactions, pathological roles, and therapeutic potential.

Enzymatic Interactions

L-2-hydroxyglutaric acid acts as a competitive inhibitor of several alpha-ketoglutarate-dependent dioxygenases, which include:

- Histone Lysine Demethylases (KDMs) : These enzymes are crucial for epigenetic regulation, and their inhibition by L-2-HGA can lead to altered gene expression profiles.

- Ten-Eleven Translocation (TET) Family : These enzymes are involved in DNA demethylation processes. Inhibition by L-2-HGA can cause global DNA methylation changes, impacting cellular functions and potentially leading to oncogenesis .

Pathological Roles

L-2-hydroxyglutaric acid has been implicated in various pathological conditions:

- Oncometabolite : Elevated levels of L-2-HGA have been associated with certain types of cancer, including gliomas and acute myeloid leukemia. Its role as an oncometabolite is characterized by promoting tumor growth through epigenetic alterations .

- Neurotoxicity : Research indicates that L-2-HGA can exert neurotoxic effects by activating N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity and neuronal damage .

- Acidogenic Effects : As an acidogen, L-2-HGA can induce metabolic acidosis, which may adversely affect multiple organ systems .

Case Studies

Several case studies highlight the clinical significance of L-2-hydroxyglutaric acid:

- Case Study 1 : A patient with D-2-hydroxyglutaric aciduria exhibited severe neurological symptoms, including developmental delays and seizures. Genetic analysis revealed mutations affecting the enzyme responsible for metabolizing 2-hydroxyglutarate, leading to its accumulation and associated symptoms .

- Case Study 2 : In patients with gliomas, elevated levels of L-2-HGA correlated with poor prognosis and increased tumor aggressiveness. The study suggested that targeting the metabolic pathways involving L-2-HGA could be a potential therapeutic strategy .

Research Findings

Recent research has expanded our understanding of the biological activities associated with L-2-hydroxyglutaric acid:

Therapeutic Potential

Given its dual role as both a metabolite and a potential therapeutic target, L-2-hydroxyglutaric acid has garnered interest for its possible applications in treatment strategies:

- Targeting Metabolism : Inhibitors that modulate the effects of L-2-HGA may provide therapeutic avenues for treating cancers associated with its accumulation.

- Neuroprotective Strategies : Understanding the neurotoxic mechanisms of L-2-HGA could lead to protective strategies against excitotoxicity in neurological disorders.

Q & A

Q. What enantiomer-specific synthesis methods are available for (2S)-2-hydroxypentanedioic acid, and how do they impact biological activity?

Basic Research Focus

this compound can be synthesized via enzymatic pathways or engineered microbial systems. For example:

- Enzymatic synthesis : Hydroxy acid-keto acid transhydrogenase converts 2-ketoglutarate to the (S)-enantiomer .

- Biotechnological production : Genetically modified microbes (e.g., E. coli) express mutant isocitrate dehydrogenase (IDH) to catalyze α-ketoglutarate conversion .

Methodological Note : Chiral chromatography or NMR is critical to confirm enantiomeric purity, as the (R)- and (S)-forms exhibit divergent biological effects (e.g., (S)-2-HG accumulates in gliomas) .

Q. How does the stereochemistry of this compound influence its interaction with α-ketoglutarate-dependent dioxygenases (2OGDs)?

Advanced Research Focus

The (S)-enantiomer selectively inhibits 2OGDs, such as Ten-Eleven Translocation (TET) enzymes and prolyl hydroxylases (PHDs), by competitively binding to the α-ketoglutarate active site. Structural studies (e.g., PDB ID: 2YDE) reveal hydrogen bonding between the (S)-2-HG hydroxyl group and conserved residues (e.g., Arg238 in HIF-1α inhibitors) .

Experimental Design : Use X-ray crystallography or isothermal titration calorimetry (ITC) to quantify binding affinities. Note that (R)-2-HG shows weaker inhibition, emphasizing enantiomer-specific assay validation .

Q. What are the metabolic implications of this compound accumulation in cancer models, and how can this be experimentally modeled?

Advanced Research Focus

(S)-2-HG drives oncogenesis by disrupting epigenetic regulation:

- Mechanism : Inhibits TET enzymes, reducing 5-hydroxymethylcytosine (5-hmC) levels and promoting hypermethylation .

- In vivo models : IDH1-mutant glioblastoma xenografts show (S)-2-HG accumulation (≥5 µM in tumor tissue), detectable via LC-MS/MS .

Data Contradictions : Some studies report pro-tumorigenic effects, while others note (S)-2-HG-induced oxidative stress and apoptosis. Validate models using CRISPR-edited IDH1-R132H cell lines to isolate enantiomer-specific effects .

Q. What methodological challenges arise in quantifying this compound in biological matrices, and how can they be addressed?

Methodological Focus

Challenges :

- Low abundance (nM–µM range) in physiological fluids .

- Co-elution with structural analogs (e.g., citrate) in HPLC .

Solutions : - Sample preparation : Deproteinize with cold methanol/acetonitrile (4:1 v/v) to minimize matrix interference .

- Detection : Use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for specificity. Key transitions: m/z 147 → 129 (quantifier) and 147 → 85 (qualifier) .

Q. How can researchers design assays to differentiate between oncometabolite and antioxidant roles of this compound?

Advanced Experimental Design

Approach :

- Oncometabolite assays : Measure HIF-1α stabilization (via Western blot) or histone methylation (ChIP-seq) in IDH1-mutant cells treated with (S)-2-HG (1–10 mM) .

- Antioxidant assays : Quantify ROS levels (e.g., DCFDA fluorescence) in cells exposed to (S)-2-HG under hypoxic conditions .

Data Interpretation : Use dose-response curves to distinguish biphasic effects (pro-oxidant at high concentrations vs. antioxidant at low doses) .

Q. What are the limitations of current in vitro models for studying this compound’s role in neuropathology?

Critical Analysis

Limitations :

- 2D cell cultures lack the metabolic heterogeneity of brain tissue .

- Murine models poorly replicate human IDH1 mutation frequencies .

Recommendations : - Use 3D organoids or patient-derived glioblastoma spheroids for metabolite profiling .

- Combine metabolomics with single-cell RNA-seq to map (S)-2-HG distribution in tumor subpopulations .

Properties

IUPAC Name |

(2S)-2-hydroxypentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXBTNAVRSUOJR-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901020882 | |

| Record name | (2S)-2-Hydroxypentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901020882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-2-Hydroxyglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000694 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13095-48-2 | |

| Record name | L-2-Hydroxyglutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13095-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyglutaric acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013095482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-Hydroxypentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901020882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYGLUTARIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z2F3DYB8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-2-Hydroxyglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000694 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.